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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of Methyl 2-(sulfamoylmethyl)benzoate. Designed for researchers, scientists, and

professionals in drug development, this document delves into the compound's structural

characteristics, spectroscopic profile, synthesis, reactivity, and safety considerations. By

synthesizing theoretical knowledge with practical insights, this guide serves as an essential

reference for utilizing this compound as a versatile building block in medicinal chemistry and

organic synthesis.

Introduction and Strategic Overview
Methyl 2-(sulfamoylmethyl)benzoate, a bifunctional organic molecule, incorporates a

benzoate ester and a primary sulfonamide linked by a methylene bridge. The presence of the

sulfonamide moiety, a critical pharmacophore in a wide array of therapeutic agents, combined

with the reactive potential of the methyl ester, makes this compound a subject of significant

interest for synthetic and medicinal chemists. Its structure presents a unique scaffold for

creating novel molecular entities with potential biological activity. This guide aims to consolidate

the available technical data and provide expert analysis of its chemical behavior, thereby

enabling its effective application in research and development settings.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b053720?utm_src=pdf-interest
https://www.benchchem.com/product/b053720?utm_src=pdf-body
https://www.benchchem.com/product/b053720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The foundational step in utilizing any chemical compound is a thorough understanding of its

fundamental properties. Methyl 2-(sulfamoylmethyl)benzoate is identified by the CAS

Number 112941-26-1[1]. Its structure features a benzene ring substituted at the 1- and 2-

positions with a methoxycarbonyl group and a sulfamoylmethyl group, respectively.

Key Identifiers and Computed Properties
The following table summarizes the key identifiers and computed physicochemical properties

for Methyl 2-(sulfamoylmethyl)benzoate. These parameters are crucial for predicting its

behavior in various solvent systems, its potential for membrane permeability, and for designing

experimental protocols.

Property Value Source

IUPAC Name
methyl 2-

(sulfamoylmethyl)benzoate
PubChem[1]

CAS Number 112941-26-1 PubChem[1]

Molecular Formula C₉H₁₁NO₄S PubChem[1]

Molecular Weight 229.26 g/mol PubChem[1]

Exact Mass 229.04087901 Da PubChem[1]

Synonyms

o-Carbomethoxybenzyl

sulfonamide, Methyl 2-

(Aminosulfonylmethyl)benzoat

e

CymitQuimica[2]

XLogP3 0.9 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
4 PubChem[1]

Rotatable Bond Count 4 PubChem[1]

Topological Polar Surface Area 94.8 Å² PubChem[1]
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Spectroscopic Analysis: A Structural Elucidation
Spectroscopic data provides an empirical fingerprint of a molecule's structure. While

experimental spectra for this specific compound are not widely published, a detailed theoretical

analysis based on its functional groups allows for a robust prediction of its spectroscopic

profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

Aromatic Protons (4H): These would appear in the downfield region, approximately δ 7.4-

8.1 ppm. The ortho-substitution pattern will lead to a complex multiplet.

Methylene Protons (-CH₂-): A sharp singlet is anticipated around δ 4.5-5.0 ppm,

corresponding to the two protons of the benzylic methylene bridge.

Methyl Protons (-OCH₃): A distinct singlet for the three methyl ester protons is expected

around δ 3.9 ppm.

Amide Protons (-SO₂NH₂): A broad singlet corresponding to the two amine protons would

appear, potentially around δ 7.3 ppm, whose chemical shift and appearance can be highly

dependent on solvent and concentration.

¹³C NMR: The carbon spectrum would corroborate the structure with the following predicted

signals:

Carbonyl Carbon (-C=O): δ ~167 ppm

Aromatic Carbons: 6 distinct signals between δ 128-140 ppm.

Methylene Carbon (-CH₂-): δ ~55-60 ppm.

Methyl Carbon (-OCH₃): δ ~52 ppm.

Infrared (IR) Spectroscopy
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The IR spectrum is invaluable for confirming the presence of key functional groups. Based on

available data for similar structures, the following absorption bands are expected[1]:

N-H Stretching: Two bands characteristic of a primary sulfonamide around 3350 and 3250

cm⁻¹.

C-H Stretching (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

C=O Stretching (Ester): A strong, sharp absorption band around 1720 cm⁻¹.

S=O Stretching (Sulfonamide): Two strong bands, typically around 1350 cm⁻¹ (asymmetric)

and 1160 cm⁻¹ (symmetric).

C-O Stretching (Ester): A strong band in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectral analysis provides information on the molecular weight and fragmentation pattern

of the compound[1][3].

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to

the exact mass of the molecule (229.04).

Key Fragmentation Pathways: Common fragmentation would likely involve the loss of the

methoxy group (-OCH₃) to give a peak at m/z 198, or cleavage of the C-S bond, leading to

fragments corresponding to the benzyl and sulfamoyl moieties.

Synthesis and Chemical Reactivity
Proposed Synthetic Workflow
While a specific, peer-reviewed synthesis for Methyl 2-(sulfamoylmethyl)benzoate is not

readily available, a logical and robust multi-step synthesis can be proposed based on

established organic chemistry principles. This pathway offers a high degree of control and

utilizes commercially available starting materials.

Workflow: Synthesis of Methyl 2-(sulfamoylmethyl)benzoate
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Step 1: Radical Bromination

Step 2: Sulfonate Formation

Step 3: Sulfonyl Chloride Synthesis

Step 4: Amination

Methyl 2-methylbenzoate

Methyl 2-(bromomethyl)benzoate

NBS, AIBN
CCl4, Δ

Sodium 2-(methoxycarbonyl)benzylsulfonate

Na2SO3
H2O/EtOH, Δ

Methyl 2-((chlorosulfonyl)methyl)benzoate

PCl5 or SOCl2
Δ

Methyl 2-(sulfamoylmethyl)benzoate

xs. NH3 (aq)
0°C to rt

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of Methyl 2-(sulfamoylmethyl)benzoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b053720?utm_src=pdf-body-img
https://www.benchchem.com/product/b053720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol Insight:

Radical Bromination: The synthesis begins with the selective bromination of the benzylic

methyl group of Methyl 2-methylbenzoate using N-bromosuccinimide (NBS) and a radical

initiator like AIBN. This reaction is a well-established method for functionalizing benzylic

positions.

Sulfonate Formation: The resulting benzylic bromide is a potent electrophile. A nucleophilic

substitution with sodium sulfite provides the corresponding sodium sulfonate salt, a stable

and crystalline intermediate.

Sulfonyl Chloride Synthesis: The sulfonate salt is then converted to the more reactive

sulfonyl chloride. This is a critical step, typically achieved using reagents like phosphorus

pentachloride (PCl₅) or thionyl chloride (SOCl₂). This intermediate is highly reactive and

moisture-sensitive.

Amination: The final step involves the reaction of the sulfonyl chloride with an excess of

aqueous ammonia. The reaction is typically performed at low temperatures to control

exothermicity and then allowed to warm to room temperature to ensure complete conversion

to the desired primary sulfonamide.

Chemical Reactivity Profile
Ester Hydrolysis: The methyl ester group can be hydrolyzed under either acidic or basic

conditions to yield 2-(sulfamoylmethyl)benzoic acid. Basic hydrolysis using NaOH or KOH is

typically more efficient and less prone to side reactions.

Sulfonamide Acidity: The protons on the sulfonamide nitrogen are weakly acidic and can be

deprotonated by strong bases. This allows for N-alkylation or other modifications at the

sulfonamide nitrogen.

Aromatic Ring Substitution: The ester group is an electron-withdrawing, deactivating group

that directs electrophilic aromatic substitution to the meta-position (relative to the ester). The

sulfamoylmethyl group is also deactivating. Therefore, reactions like nitration or halogenation

on the aromatic ring would require harsh conditions and are expected to yield the 4- or 5-

substituted product.
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Potential Applications in Drug Development
The structural motifs within Methyl 2-(sulfamoylmethyl)benzoate make it a valuable scaffold

for medicinal chemistry.

Scaffold for Inhibitors: Sulfonamides are cornerstone functional groups in a multitude of

drugs, including carbonic anhydrase inhibitors, diuretics, and antibacterial agents. This

compound can serve as a starting point for developing novel inhibitors where the benzoate

portion can be modified to target specific binding pockets in enzymes.

Intermediate for Complex Synthesis: It can be used as a versatile chemical intermediate. For

instance, the ester can be converted to an amide or reduced to an alcohol, providing further

points for molecular diversification.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, Methyl 2-(sulfamoylmethyl)benzoate is associated with the following hazards[1]:

H302: Harmful if swallowed.

H319: Causes serious eye irritation.

Recommended Precautionary Statements:

P264: Wash skin thoroughly after handling[1].

P270: Do not eat, drink or smoke when using this product[1].

P280: Wear protective gloves/protective clothing/eye protection/face protection[1][4].

P301+P317: IF SWALLOWED: Get medical help[1].

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing[1][4].

Handling Protocol:
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Use only in a well-ventilated area, preferably within a chemical fume hood.

Avoid breathing dust, fumes, or vapors.

Store in a tightly sealed container in a cool, dry place away from incompatible materials such

as strong oxidizing agents[4].

Conclusion
Methyl 2-(sulfamoylmethyl)benzoate is a compound with significant untapped potential in

organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and

the strategic placement of two key functional groups—an ester and a sulfonamide—make it an

attractive building block for the creation of complex molecular architectures. This guide

provides the foundational knowledge required for researchers to handle, characterize, and

strategically employ this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b053720?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

